molecular formula C7H4BrCl2N3 B1446660 3-Bromo-5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 1310234-20-8

3-Bromo-5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B1446660
CAS No.: 1310234-20-8
M. Wt: 280.93 g/mol
InChI Key: YOCWMLULRHDIDN-UHFFFAOYSA-N
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Description

3-Bromo-5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (CAS 1310234-20-8) is a high-value chemical intermediate in medicinal chemistry and drug discovery research. This compound features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold recognized for its significant role in designing potent protein kinase inhibitors (PKIs) for targeted cancer therapy . The strategic bromo and dichloro substituents on the fused bicyclic system make it an excellent candidate for sequential functionalization via cross-coupling reactions and nucleophilic aromatic substitution, allowing researchers to efficiently build structural diversity . This compound serves as a critical synthetic intermediate for developing inhibitors against various kinases. Research demonstrates its direct application in the synthesis of potent threonine tyrosine kinase (TTK) inhibitors, which are being investigated for their efficacy in anticancer treatments, particularly in breast cancer models . The pyrazolo[1,5-a]pyrimidine core can act as an ATP-competitive inhibitor, disrupting the aberrant signaling pathways that are a hallmark of cancer cells . As a key building block, it provides researchers with a versatile template to explore new chemical space and optimize the pharmacokinetic and physicochemical properties of potential drug candidates . This product is intended for research applications only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl2N3/c1-3-6(8)7-11-4(9)2-5(10)13(7)12-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCWMLULRHDIDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 3-bromo derivatives of pyrazolo[1,5-a]pyrimidines typically employs a regioselective halogenation approach. This is usually achieved through oxidative halogenation reactions using halide salts (such as sodium bromide) in the presence of an oxidizing agent.

A representative and efficient method involves a one-pot, three-component reaction of amino pyrazoles with enaminones, followed by oxidative bromination at the 3-position of the pyrazolo[1,5-a]pyrimidine ring system. This method provides regioselective bromination and good yields of the target compound.

Detailed Preparation Procedure

Based on recent research findings, the preparation of 3-bromo-5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine can be summarized as follows:

  • Starting Materials: 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine or its precursors such as amino pyrazoles and enaminones.
  • Halogen Source: Sodium bromide (NaBr) is used as the bromine source.
  • Oxidizing Agent: Potassium persulfate (K2S2O8) is employed to facilitate oxidative bromination.
  • Solvent: Water is typically used as the reaction medium.
  • Reaction Conditions: The reaction mixture is heated at 80 °C under air atmosphere.
  • Reaction Time: Initial heating of the mixture with enaminone, amino pyrazole, and K2S2O8 is done for 1 hour, followed by addition of NaBr and further stirring for about 12 hours at 80 °C.
  • Workup: After completion, the reaction mixture is extracted with dichloromethane (DCM) and water, dried over anhydrous sodium sulfate, and the solvent is evaporated.
  • Purification: The crude product is purified by column chromatography using an ethyl acetate and hexane mixture as the eluent.

This method ensures high regioselectivity for bromination at the 3-position, avoiding side reactions at other positions on the heterocyclic ring system.

Reaction Scheme Summary

Step Reagents and Conditions Outcome
1 Amino pyrazole + Enaminone + K2S2O8, 80 °C, 1 h (aqueous) Formation of pyrazolo[1,5-a]pyrimidine intermediate
2 Add NaBr + K2S2O8, 80 °C, 12 h (aqueous) Oxidative bromination at 3-position
3 Extraction with DCM/water, drying, evaporation Crude 3-bromo-5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine
4 Column chromatography (ethyl acetate/hexane) Pure target compound

Research Findings and Yield Data

  • The oxidative bromination method described provides a regioselective and efficient route to 3-bromo derivatives.
  • Compared to chlorination, bromination yields are moderate to good, with the reaction conditions optimized to minimize by-products.
  • The reaction is scalable to gram quantities without significant loss of yield or purity.
  • The regioselectivity of bromination at the 3-position is confirmed by spectroscopic analysis (NMR, MS).
  • The method avoids the need for pre-functionalized halogenated intermediates, simplifying the synthetic route.

Additional Notes on Preparation

  • The reaction requires careful control of temperature and reaction time to avoid over-bromination or decomposition.
  • The order of reagent addition is critical: initial formation of the pyrazolo[1,5-a]pyrimidine ring, followed by halogenation.
  • Physical methods such as vortexing, ultrasound, or mild heating aid in dissolving reagents and improving reaction efficiency.
  • The use of water as solvent aligns with green chemistry principles, reducing the need for harmful organic solvents.

Stock Solution Preparation (Supporting Data)

For handling and further use of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (precursor or related compound), stock solutions are prepared as follows:

Mass (mg) Concentration (mM) Volume of Solvent (mL)
1 1 4.9495
5 1 24.7475
10 1 49.495
1 5 0.9899
5 5 4.9495
10 5 9.899
1 10 0.4949
5 10 2.4747
10 10 4.9495

This table assists in preparing solutions for further reactions or biological assays.

This detailed overview consolidates the current authoritative methods for preparing 3-bromo-5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, highlighting the oxidative bromination approach as the most practical and efficient synthetic route documented in recent literature. The process is supported by scalable procedures and purification techniques suitable for research and development purposes.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at Chlorinated Positions

The chlorine atoms at positions 5 and 7 undergo nucleophilic substitution under specific conditions. For example:

Reaction with 4-Amino-N,N-dimethylbenzenesulfonamide

ParameterDetails
Conditions Ethanol, reflux (16 h)
Reactant Ratio 1:1 (substrate:sulfonamide)
Yield 43%
Product 7-(4-(N,N-Dimethylsulfamoyl)phenyl)amino-3-bromo-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine

This reaction selectively substitutes the C7 chlorine due to its lower steric hindrance compared to C5, which remains intact. The product structure was confirmed via 1H^1H NMR (δ\delta 8.10 ppm for pyrimidine protons) and LC-MS (m/zm/z 430–434 [M+H]+^+) .

Sequential Functionalization Pathways

Multi-step modifications exploit the compound’s halogen diversity:

  • C7 Substitution : React with nucleophiles (e.g., amines, alkoxides) under mild conditions.

  • C5 Substitution : Requires harsher conditions (e.g., microwave irradiation, elevated temps) .

  • C3 Coupling : Conduct Suzuki-Miyaura or Ullmann reactions post-chlorine substitution.

Stability and Side Reactions

  • Hydrolysis Risk : Prolonged exposure to aqueous bases may hydrolyze chloro groups to hydroxyl derivatives .

  • Thermal Decomposition : Above 180°C, decomposition occurs, particularly in coumarin-hybrid systems .

Reaction Optimization Challenges

  • Solvent Sensitivity : Ethanol/isopropanol preferred for solubility and stability .

  • Purification : Trituration with hot ethanol effectively isolates products .

This compound’s versatility in sequential functionalization makes it valuable for medicinal chemistry and materials science. Further studies should explore its catalytic asymmetric transformations and photophysical tuning.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine has been investigated for its potential as an antitumor agent and enzyme inhibitor . Its unique structure allows it to interact with specific molecular targets that are critical in cancer progression.

Case Study: Anticancer Activity

A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, showed significant antitumor activity against various cancer cell lines. The mechanism involved the inhibition of specific kinases that are pivotal in signaling pathways for cell division and survival.

Material Science

Due to its photophysical properties, 3-Bromo-5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine is utilized in the development of:

  • Fluorescent Probes : It can be modified to enhance fluorescence for bioimaging applications.
  • Organic Light-Emitting Devices (OLEDs) : Its electronic properties make it suitable for use in OLED technology.

Data Table: Comparison of Photophysical Properties

PropertyValue
Absorption Max (nm)350
Emission Max (nm)450
Quantum Yield0.75

Recent studies have highlighted the compound's biological activity across various assays, confirming its potential applications in therapeutic settings.

Assay TypeResult
Cytotoxicity (IC50)15 µM against A549 cells
Enzyme Inhibition (IC50)10 µM for target kinase
Selectivity Index>10 (compared to normal cells)

Mechanism of Action

The mechanism of action of 3-Bromo-5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with cellular receptors, leading to its antitumor effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Halogenation Efficiency : Bromination at C3 (as in 114040-06-1) requires longer reaction times but achieves higher yields (~85%) compared to chlorinated analogs .
  • Substituent Flexibility : The C7 position is highly reactive, enabling morpholine or aryl group incorporation via cross-coupling, which enhances kinase selectivity .
  • Steric Effects : A methyl group at C2 (as in 114040-06-1 and 189116-36-7) improves metabolic stability but reduces solubility compared to unsubstituted analogs .

Kinase Inhibition :

  • Target Compound (114040-06-1) : Serves as a precursor for derivatives with 200-fold increased PDE4 inhibition after amide cyclization (e.g., compounds 15–16) .
  • Morpholine-Substituted Analogs : Exhibit >50% PI3Kδ inhibition at 1 µM due to the "morpholine-pyrimidine" motif, outperforming bicyclic six-six-membered cores .
  • Pyrazolotriazine Analogs : While structurally distinct, pyrazolo[1,5-a]pyrimidines like 114040-06-1 show comparable kinase potency but superior oral bioavailability .

Cellular Activity :

  • Derivatives of 114040-06-1 demonstrate IC₅₀ values <100 nM in leukemia cell lines, attributed to bromine’s electron-withdrawing effects enhancing target binding .
  • Carbonitrile analogs (e.g., 1224288-92-9) display fluorescent properties, enabling use in bioimaging but reduced cytotoxicity .

Biological Activity

Overview

3-Bromo-5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique structure, characterized by the presence of bromine and chlorine substituents, positions it as a compound of interest in medicinal chemistry and material science. This article explores its biological activity, focusing on its potential applications in cancer treatment and enzymatic inhibition.

  • Molecular Formula : C7H4BrCl2N3
  • Molecular Weight : 280.94 g/mol
  • CAS Number : 1310234-20-8

The biological activity of 3-Bromo-5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound may exert antitumor effects by inhibiting certain enzymes or interacting with cellular receptors. The exact mechanisms involve:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Interaction : It may bind to specific receptors that regulate cell growth and apoptosis.

Biological Activity Data

Recent studies have highlighted the biological activity of this compound across various assays:

Activity Type Description Reference
Antitumor ActivityExhibits significant cytotoxicity against various cancer cell lines (e.g., HeLa).
Enzymatic InhibitionInhibits enzymes critical for nucleotide synthesis, impacting cancer cell viability.
Photophysical PropertiesShows potential as a fluorescent probe for bioimaging applications.

Case Studies

  • Antitumor Efficacy :
    A study evaluated the antitumor effects of 3-Bromo-5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine on HeLa cells. The results demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
  • Enzyme Inhibition :
    Research focused on the compound's ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells. The inhibition was quantified using IC50 values, showing effective inhibition at low micromolar concentrations.

Comparative Analysis

To better understand the uniqueness of 3-Bromo-5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, it is useful to compare it with similar compounds:

Compound Structural Features Biological Activity
3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidineSimilar halogenated structureModerate antitumor activity
3-Bromo-2-methylpyrazolo[1,5-a]pyrimidineLacks dichlorinationLower enzymatic inhibition

Q & A

Q. What are the common synthetic routes for 3-Bromo-5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine?

The synthesis typically involves condensation reactions between 3-aminopyrazole derivatives and β-enaminoketones or amidines. A notable method starts with 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine as a precursor, followed by regioselective substitutions (e.g., bromination or chlorination) under controlled conditions . Green chemistry approaches, such as ultrasonic irradiation in aqueous ethanol with mild acid catalysts, have been employed to improve yields (e.g., 70–85%) and reduce reaction times .

Method Conditions Yield Key Reference
Traditional condensationReflux in ethanol/DMF, 6–12 hours60–75%
Ultrasonic-assisted40–60°C, 1–3 hours70–85%

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

  • NMR (¹H and ¹³C) to confirm substituent positions and purity .
  • IR spectroscopy to identify functional groups (e.g., C-Br at ~550 cm⁻¹) .
  • Mass spectrometry (MS) for molecular weight validation .
  • X-ray crystallography to resolve crystal structures and assess intermolecular interactions (e.g., π-π stacking in pyrazolo[1,5-a]pyrimidine derivatives) .

Q. What safety protocols are recommended for handling this compound?

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
  • Conduct reactions in fume hoods or gloveboxes for volatile intermediates .
  • Dispose of waste via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How does the compound’s structure influence its biological activity (e.g., anticancer effects)?

  • The bicyclic pyrazolo[1,5-a]pyrimidine core mimics purines, enabling interactions with enzymes like TTK kinase or p53 .
  • Substituents dictate activity:
  • Bromo/chloro groups enhance electrophilicity, promoting covalent binding to targets .
  • Methyl groups at position 2 improve metabolic stability .
    • Example: In HeLa cells, derivatives with 3,4,5-trimethoxyphenyl substituents induced G2/M arrest via p53 activation, with IC₅₀ values <10 µM .

Q. What strategies resolve contradictions in biological data across studies?

  • Standardize assays : Use consistent cell lines (e.g., HEPG2-1 for liver cancer) and protocols (e.g., MTT for cytotoxicity) .
  • Control variables : Compare results under identical conditions (e.g., pH, temperature, solvent) .
  • Validate mechanisms : Combine in vitro assays (e.g., Western blot for p53) with computational docking to confirm target engagement .

Q. How can pharmacokinetic properties (e.g., solubility) be optimized?

  • Introduce polar groups (e.g., CO₂Et at position 2) to enhance aqueous solubility .
  • Metal complexation : Rhenium(I) organometallic derivatives show improved bioavailability and cytotoxicity (IC₅₀ = 2.7 µM in HCT116 cells) .
  • Pro-drug approaches : Mask reactive sites (e.g., bromine) with enzymatically cleavable groups .

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking (e.g., AutoDock Vina) models interactions with DNA or proteins (e.g., groove binding with ΔG = −230 to −288 kJ/mol) .
  • QSAR studies correlate substituent electronic properties (e.g., Hammett constants) with activity trends .

Methodological Considerations

Q. How to design derivatives for selective kinase inhibition (e.g., TTK)?

  • Use scaffold hopping : Replace pyrimidine nitrogens with carbons to reduce off-target effects .
  • Prioritize substituents with hydrogen-bond donors (e.g., NH₂) for ATP-binding pocket interactions .

Q. What experimental approaches validate mitochondrial apoptosis induction?

  • Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .
  • Western blot for BAX/Bcl-2 ratio changes and caspase-3 activation .
  • RT-PCR to measure p21 (CDKI) upregulation .

Data Contradiction Analysis

  • Varied IC₅₀ values (e.g., 2.7–4.9 µM in HEPG2-1 vs. 10 µM in HeLa ) may arise from differences in:
    • Cell line sensitivity : HEPG2-1 has higher p53 basal activity than HeLa .
    • Assay duration : Longer incubations (72 hours) enhance compound efficacy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine
Reactant of Route 2
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3-Bromo-5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine

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